L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine
Description
L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine is an octapeptide with the sequence Leu-His-Leu-Met-Tyr-Val-Ala-Ala. Key features include:
- Molecular Formula: C₄₃H₇₀N₁₂O₁₁S (calculated based on standard amino acid masses).
- Molecular Weight: ~985.15 g/mol.
- Key Residues:
- L-Histidine: Imidazole side chain enables metal-binding and catalytic functions.
- L-Methionine: Sulfur-containing residue critical for redox reactions.
- L-Tyrosine: Aromatic residue with UV absorbance at 280 nm.
- Hydrophobic residues (Leu, Val, Ala): Contribute to structural stability and membrane interaction.
This peptide may exhibit biological roles in metal ion coordination (via His), antioxidant activity (via Met), and hydrophobic interactions (via Leu/Val) .
Properties
CAS No. |
651324-44-6 |
|---|---|
Molecular Formula |
C43H68N10O10S |
Molecular Weight |
917.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C43H68N10O10S/c1-22(2)16-30(44)37(56)50-34(19-28-20-45-21-46-28)40(59)51-32(17-23(3)4)39(58)49-31(14-15-64-9)38(57)52-33(18-27-10-12-29(54)13-11-27)41(60)53-35(24(5)6)42(61)47-25(7)36(55)48-26(8)43(62)63/h10-13,20-26,30-35,54H,14-19,44H2,1-9H3,(H,45,46)(H,47,61)(H,48,55)(H,49,58)(H,50,56)(H,51,59)(H,52,57)(H,53,60)(H,62,63)/t25-,26-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
XFRAGZNIBWJODT-QEZSDDSQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides or other coupling reagents for peptide bond formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including drug delivery and as a potential therapeutic agent.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target octapeptide with structurally related compounds from the evidence:
Key Findings :
Functional Diversity :
- The target octapeptide uniquely combines His (metal binding) and Met (redox activity), unlike ’s charged 10-mer or ’s Trp-containing 15-mer.
- ’s Cys residues enable disulfide bonding, a feature absent in the target peptide .
Solubility and Charge :
- The target’s hydrophobicity (Leu, Val, Ala) may reduce aqueous solubility compared to (polar Ser/Asn) or (charged Arg/Lys) .
Structural Stability :
- ’s Pro residue introduces conformational rigidity, contrasting with the target’s flexible Ala-rich C-terminus .
UV Activity :
- Both the target and contain Tyr, but ’s Trp confers stronger UV absorbance (ε ~5,500 M⁻¹cm⁻¹ at 280 nm) .
Research Insights
- Synthesis Challenges : The target’s methionine is prone to oxidation, requiring inert conditions during synthesis—a limitation shared with ’s Cys residues .
- Industrial Applications : ’s dual Tyr residues are advantageous for fluorescence-based assays, whereas the target’s compact structure may favor membrane permeability .
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